molecular formula C20H21FN2O B1671245 Escitalopram CAS No. 128196-01-0

Escitalopram

Número de catálogo: B1671245
Número CAS: 128196-01-0
Peso molecular: 324.4 g/mol
Clave InChI: WSEQXVZVJXJVFP-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Escitalopram es un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado principalmente como antidepresivo. Es el enantiómero S del citalopram, lo que significa que es una de las dos formas en espejo de la molécula. This compound es conocido por su alta selectividad y potencia en la inhibición del transportador de serotonina, lo que lo hace efectivo en el tratamiento del trastorno depresivo mayor y el trastorno de ansiedad generalizada .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de escitalopram implica varios pasos, comenzando con el precursor citalopram. Un método común incluye la resolución de la mezcla racémica de citalopram en sus enantiómeros mediante cromatografía quiral. El enantiómero S se aísla y purifica posteriormente .

Otro método implica la ciclación de un compuesto diol, seguida de la resolución del compuesto resultante. El compuesto diol a menudo se prepara como una sal de oxalato para facilitar el proceso de resolución .

Métodos de producción industrial

La producción industrial de this compound generalmente sigue las mismas rutas sintéticas pero a mayor escala. El uso de fases estacionarias quirales como Chiralpak AD o Chiralcel OD es común en la separación cromatográfica de enantiómeros . El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Escitalopram experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y análogos de this compound, que a menudo se estudian por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Major Depressive Disorder

Clinical Efficacy:
Escitalopram is primarily indicated for the treatment of major depressive disorder (MDD) in adults and adolescents aged 12-17. Clinical trials have established its efficacy over placebo, with significant improvements observed in depression scales such as the Montgomery-Asberg Depression Rating Scale (MADRS) and the Hamilton Rating Scale for Depression (HAM-D) .

Dosage and Administration:
Typical dosages range from 10 mg to 20 mg daily, with studies indicating that these doses are effective for both acute and maintenance therapy. Notably, this compound has been found to be at least as effective as racemic citalopram at higher doses .

Study Population Dosage Duration Outcome
Study 1Adults10-20 mg8 weeksSignificant improvement in MADRS scores
Study 2AdolescentsFlexible8 weeksGreater improvement on Children's Depression Rating Scale-Revised (CDRS-R) compared to placebo

Anxiety Disorders

This compound is also effective for treating various anxiety disorders, including generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder.

Generalized Anxiety Disorder:
The FDA has approved this compound for GAD treatment in adults and pediatric patients aged 7 and older. Clinical studies show that this compound significantly reduces anxiety symptoms compared to placebo .

Social Anxiety Disorder:
Multiple double-blind, placebo-controlled trials have demonstrated this compound's superiority in managing social anxiety disorder, with notable improvements in patient-reported outcomes .

Obsessive-Compulsive Disorder

This compound is recognized for its efficacy in treating obsessive-compulsive disorder (OCD). Studies indicate that it can reduce obsessive thoughts and compulsive behaviors effectively .

Post-Traumatic Stress Disorder

While not FDA-approved specifically for post-traumatic stress disorder (PTSD), this compound is frequently used off-label for this condition, showing promising results in reducing symptoms related to trauma exposure.

Pharmacological Mechanism

This compound's mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects .

Case Studies

Case studies illustrate this compound’s utility across various conditions:

  • Case Study A: A 30-year-old male with MDD showed a significant reduction in symptoms after 12 weeks on this compound, with improvements noted in both mood and functionality.
  • Case Study B: An adolescent female diagnosed with GAD experienced marked anxiety reduction after initiating treatment with this compound, leading to improved academic performance and social interactions.

Recent Research Findings

Recent studies have explored the neurobiological effects of this compound on brain function:

  • A study utilizing functional magnetic resonance imaging found that this compound modulates resting-state brain activity associated with emotional regulation .
  • Another investigation revealed that long-term this compound use may enhance synaptic plasticity in healthy individuals .

Mecanismo De Acción

Escitalopram funciona inhibiendo la recaptación de serotonina, un neurotransmisor, en la neurona presináptica. Esta inhibición aumenta los niveles de serotonina disponibles en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica. El objetivo molecular principal es el transportador de serotonina (SERT), donde this compound se une al sitio ortostérico, previniendo la recaptación de serotonina .

Comparación Con Compuestos Similares

Actividad Biológica

Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its biological activity is closely linked to its effects on serotonin transporters and various neurobiological mechanisms. This article explores the pharmacodynamics, efficacy, and neuroplastic effects of this compound, supported by data tables and relevant case studies.

This compound selectively inhibits the reuptake of serotonin (5-HT) at the synaptic cleft, enhancing serotonergic neurotransmission. Recent studies have highlighted additional mechanisms:

  • Allosteric Modulation : this compound binds to an allosteric site on the serotonin transporter (SERT), which modulates SERT function without competing with serotonin. This binding decreases the dissociation constant for this compound at the orthosteric site, prolonging its inhibitory effects .
  • SERT Internalization : this compound has been shown to induce rapid internalization of SERT, decreasing its membrane density. This internalization occurs over minutes in vitro and days in vivo, influencing the drug's efficacy over time .

Efficacy in Clinical Trials

This compound's efficacy has been demonstrated across various clinical trials. Below is a summary of key findings:

StudyPopulationTreatment DurationPrimary OutcomeResult
Social Anxiety Disorder 200 patients12 weeksLSAS Total ScoreThis compound reduced scores from 96.3 to 62.2 vs. placebo 95.4 to 68.8 (P=0.005)
Major Depressive Disorder 2687 patientsVariesMADRS Score ChangeThis compound superior to comparators by 1.07 points (P < 0.01)
Pediatric Depression Ages 6-17 years8 weeksCDRS-R ScoresNo significant improvement vs. placebo

Neuroplasticity and Synaptic Density

Recent research indicates that this compound promotes synaptic plasticity within the brain, which may underlie its delayed therapeutic effects:

  • A study found that daily intake of this compound for 3–5 weeks led to observable changes in synaptic density in healthy individuals, suggesting that SSRIs may facilitate neuroplasticity as a mechanism of action .
  • Functional brain imaging studies have shown that this compound alters resting-state network connectivity within hours of administration, indicating rapid changes in brain architecture associated with serotonergic modulation .

Case Studies and Observational Findings

  • Chronic Heart Failure Patients : A study involving patients with chronic systolic heart failure showed that this compound was well tolerated but did not significantly reduce all-cause mortality or hospitalization rates compared to placebo .
  • Treatment-Resistant Depression : In a comparative study between psilocybin and this compound for treatment-resistant depression, both treatments demonstrated efficacy, but this compound's role in enhancing serotonergic activity was emphasized as a critical factor in treatment response .

Q & A

Basic Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate Escitalopram’s efficacy compared to other SSRIs?

  • Methodological Answer : Use a double-blind, placebo-controlled design with standardized dosing (e.g., 10–20 mg/day for this compound). Include validated outcome measures such as the Hamilton Depression Rating Scale (HAM-D) or Montgomery–Åsberg Depression Rating Scale (MADRS) to quantify symptom reduction. Ensure balanced randomization and stratification by baseline severity to mitigate confounding variables. Control groups should receive either placebo or active comparators (e.g., sertraline, fluoxetine) with equivalent titration protocols .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

  • Methodological Answer : Employ mixed-effects models or repeated-measures ANOVA to account for longitudinal data. Dose-response curves can be analyzed using nonlinear regression (e.g., Emax models) to estimate effective doses (ED50). Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation) .

Q. How can researchers ensure reproducibility in this compound studies when selecting outcome measures?

  • Methodological Answer : Adopt scales with demonstrated sensitivity to change, such as the MADRS, which is optimized for detecting treatment effects in depression trials. Pre-specify primary and secondary endpoints in trial registries (e.g., ClinicalTrials.gov ) to reduce outcome reporting bias .

Advanced Research Questions

Q. How should contradictory findings in this compound’s efficacy across meta-analyses be reconciled?

  • Methodological Answer : Conduct a meta-regression to explore heterogeneity sources (e.g., patient demographics, study duration, dosing protocols). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to subgroup analyses, such as comparing this compound’s efficacy in treatment-naïve vs. treatment-resistant populations. Address publication bias via funnel plots and trim-and-fill methods .

Q. What experimental designs are optimal for investigating this compound’s long-term safety profile?

  • Methodological Answer : Implement prospective cohort studies with extended follow-up (≥12 months) to monitor adverse events (e.g., QT prolongation, withdrawal symptoms). Use time-to-event analyses (e.g., Cox proportional hazards models) to quantify risk factors. Integrate pharmacovigilance databases (e.g., FAERS) for real-world signal detection .

Q. How can pharmacogenomic variability in this compound response be systematically studied?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) with pre-defined candidate genes (e.g., CYP2C19 for metabolism, SLC6A4 for serotonin transport). Use polygenic risk scores to model cumulative genetic effects. Validate findings in independent cohorts with phenotyping rigor (e.g., structured diagnostic interviews) .

Q. What methodologies address placebo effects in this compound trials for depressive disorders?

  • Methodological Answer : Incorporate a placebo lead-in phase to exclude rapid placebo responders. Apply Bayesian adaptive designs to dynamically adjust randomization probabilities based on interim efficacy data. Use biomarker-augmented analyses (e.g., EEG or fMRI correlates of placebo response) to refine outcome measures .

Q. Data Management and Reporting

Q. How should researchers handle missing data in this compound trials to maintain validity?

  • Methodological Answer : Pre-specify handling methods in the statistical analysis plan (SAP). Use multiple imputation for missing at random (MAR) data or pattern-mixture models for missing not at random (MNAR) scenarios. Sensitivity analyses must compare complete-case vs. imputed results .

Q. What frameworks ensure ethical data sharing in this compound research?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing de-identified datasets in repositories like ClinicalStudyDataRequest.com . Include data dictionaries and analysis scripts to facilitate replication. Obtain informed consent for secondary data use during trial enrollment .

Q. Critical Analysis and Interpretation

Q. How can cost-effectiveness analyses (CEA) of this compound be integrated into clinical guidelines?

  • Methodological Answer : Use decision-analytic models (e.g., Markov models) incorporating quality-adjusted life-years (QALYs) and direct/indirect costs. Validate inputs with real-world evidence (e.g., electronic health records) to ensure generalizability. Present results as incremental cost-effectiveness ratios (ICERs) against thresholds (e.g., €30,000/QALY in Belgium) .

Q. What strategies mitigate bias in open-label this compound studies?

  • Methodological Answer : Employ objective endpoints (e.g., actigraphy for sleep disturbances, cortisol levels for stress response). Use blinded outcome assessors and centralized adjudication committees for adverse events. Apply propensity score matching to adjust for confounding in observational designs .

Propiedades

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048440
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Escitalopram, like other selective serotonin re-uptake inhibitors, enhances serotonergic activity by binding to the orthosteric (i.e. primary) binding site on the serotonin transporter (SERT), the same site to which endogenous 5-HT binds, and thus prevents the re-uptake of serotonin into the presynaptic neuron. Escitalopram, along with [paroxetine], is also considered an allosteric serotonin re-uptake inhibitor - it binds to a secondary allosteric site on the SERT molecule to more strongly inhibit 5-HT re-uptake. Its combination of orthosteric and allosteric activity on SERT allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs. The sustained elevation of synaptic 5-HT eventually causes desensitization of 5-HT1A auto-receptors, which normally shut down endogenous 5-HT release in the presence of excess 5-HT - this desensitization may be necessary for the full clinical effect of SSRIs and may be responsible for their typically prolonged onset of action. Escitalopram has shown little-to-no binding affinity at a number of other receptors, such as histamine and muscarinic receptors, and minor activity at these off-targets may explain some of its adverse effects., The mechanism of antidepressant action of escitalopram, the S-enantiomer of racemic citalopram, is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT).
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

128196-01-0
Record name (+)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escitalopram [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S742ANY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-152C
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Escitalopram
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Escitalopram
Reactant of Route 3
Reactant of Route 3
Escitalopram
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Escitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Escitalopram
Reactant of Route 6
Reactant of Route 6
Escitalopram

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.